2-(2-Aminoethoxy)ethanol;dodecanoic acid
Description
Overview of Chemical Amphiphiles, Amines, and Fatty Acids in Contemporary Chemical Science
In contemporary chemical science, amphiphiles, amines, and fatty acids are foundational classes of organic compounds, each with a vast and distinct role.
Chemical Amphiphiles: Amphiphiles, or amphipathic compounds, are molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing or lipophilic) properties. cas.orggoogle.com The hydrophobic portion is typically a long hydrocarbon chain, while the hydrophilic part can be a charged (ionic) or uncharged polar functional group. merckmillipore.com This dual nature drives them to self-assemble in solution, most commonly water, into organized structures like micelles, vesicles, and bilayers, which are the basis for detergents, emulsifiers, and biological cell membranes. cas.orgfda.gov The study of amphiphiles is a significant area of research, underpinning advancements in drug delivery, materials science, and nanotechnology. nih.gov
Amines: Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by an alkyl or aryl group. alkylamines.com They are classified as primary, secondary, or tertiary based on the number of organic substituents on the nitrogen atom. univarsolutions.com The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. alkylamines.comchemicalbook.com This reactivity makes them indispensable in both industrial and biological chemistry. They are key building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. univarsolutions.comsigmaaldrich.comsigmaaldrich.com In biochemistry, the amine functional group is a crucial component of amino acids, proteins, and neurotransmitters. univarsolutions.com
Fatty Acids: Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. epa.gov Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon chain. chemicalbook.com Fatty acids are fundamental components of lipids, which serve as energy storage molecules and are critical structural components of cell membranes. nj.govtcichemicals.com They are used commercially in the production of soaps, detergents, and cosmetics. sigmaaldrich.comchemicalbook.com The physical properties of fatty acids, such as their melting points, are determined by the length and degree of saturation of their hydrocarbon chains. google.com
Significance of 2-(2-Aminoethoxy)ethanol (B1664899) and Dodecanoic Acid in Complex Chemical Architectures and Interactions
The combination of 2-(2-Aminoethoxy)ethanol and dodecanoic acid represents the formation of a novel amphiphilic system through a straightforward acid-base reaction. 2-(2-Aminoethoxy)ethanol is a bifunctional molecule, possessing a primary amine group and a hydroxyl group, both of which are hydrophilic. sigmaaldrich.com Dodecanoic acid provides a long, nonpolar hydrocarbon tail, which is hydrophobic.
The primary amine group of 2-(2-Aminoethoxy)ethanol is basic and reacts with the acidic carboxylic acid group of dodecanoic acid in an exothermic neutralization reaction to form a salt, 2-(2-aminoethoxy)ethyl dodecanoate (B1226587). sigmaaldrich.com This salt is a classic example of an amphiphile. The "head" of this amphiphile is the hydrophilic portion derived from 2-(2-Aminoethoxy)ethanol, containing the protonated ammonium (B1175870) cation and the polar hydroxyl and ether functionalities. The "tail" is the lipophilic 12-carbon aliphatic chain from dodecanoic acid.
The significance of this specific system lies in the precise architecture of the resulting amphiphile. The ether linkage and terminal hydroxyl group in the hydrophilic head can influence its solubility, hygroscopicity, and hydrogen-bonding capabilities, distinguishing it from simpler alkyl ammonium carboxylate surfactants. These structural features can lead to unique self-assembly behaviors in aqueous and non-polar media, forming complex architectures such as spherical or cylindrical micelles, lamellar phases, or vesicles. The properties of these aggregates are highly dependent on factors like concentration, temperature, and pH.
Table 1: Physicochemical Properties of System Components
| Property | 2-(2-Aminoethoxy)ethanol | Dodecanoic Acid |
| Synonyms | Diglycolamine, DGA sigmaaldrich.com | Lauric Acid chemicalbook.com |
| CAS Number | 929-06-6 sigmaaldrich.com | 143-07-7 basf.com |
| Molecular Formula | C₄H₁₁NO₂ | C₁₂H₂₄O₂ basf.com |
| Molecular Weight | 105.14 g/mol | 200.32 g/mol |
| Appearance | Colorless liquid | White, powdery solid chemicalbook.com |
| Odor | Faint, fish-like chemicalbook.com | Faint odor of bay oil chemicalbook.com |
| Boiling Point | 218-224 °C sigmaaldrich.com | 298.9 °C |
| Melting Point | -12.5 °C sigmaaldrich.com | 44.2 °C |
| Density | 1.05 g/mL at 20 °C sigmaaldrich.com | 0.880 g/cm³ |
| Solubility in Water | Miscible sigmaaldrich.com | Insoluble |
Research Trajectories and Academic Objectives for the Chemical Compound System
The academic and industrial interest in the 2-(2-Aminoethoxy)ethanol and dodecanoic acid system is centered on understanding and exploiting its amphiphilic nature. Key research trajectories and objectives include:
Characterization of Self-Assembly: A primary objective is to investigate the self-assembly behavior of the resulting salt in aqueous solutions. This involves determining the critical micelle concentration (CMC), and characterizing the size, shape, and structure of the aggregates formed using techniques such as dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM).
Phase Behavior Studies: A detailed study of the phase diagram of the amphiphile-water system would be a significant academic goal. This would map the conditions under which different lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic) are formed. Understanding the phase behavior is crucial for formulating products with specific rheological properties.
Interfacial Properties: Research would focus on quantifying the surface activity of this amphiphile. This includes measuring the reduction in surface tension of water and the interfacial tension between oil and water, which are key parameters for applications in detergency, emulsification, and foaming. fda.gov
Potential Applications in Formulation Science: Given its amphiphilic structure, a major research trajectory would be to explore its use as a surfactant, emulsifier, or stabilizer in various formulations. This could include applications in cosmetics, personal care products, or as a dispersing agent for pigments and other materials.
Drug Delivery Systems: The ability of amphiphiles to form nano-sized aggregates like micelles and vesicles makes them promising candidates for drug delivery vehicles. nih.gov Research could be directed towards encapsulating hydrophobic drug molecules within the nonpolar core of the micelles formed by the 2-(2-aminoethoxy)ethyl dodecanoate salt, with the aim of improving drug solubility and bioavailability.
Properties
CAS No. |
78543-39-2 |
|---|---|
Molecular Formula |
C16H35NO4 |
Molecular Weight |
305.45 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;5-1-3-7-4-2-6/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
InChI Key |
YUFDUZQRDAEIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Aminoethoxy Ethanol and Its Conjugates with Dodecanoic Acid
Synthesis of Ionic Complexes and Salts with Dodecanoic Acid
The formation of a salt between 2-(2-aminoethoxy)ethanol (B1664899) and dodecanoic acid is a primary example of creating an ionic complex. This process leverages the fundamental chemical properties of the two molecules: the basic amino group of 2-(2-aminoethoxy)ethanol and the acidic carboxylic acid group of dodecanoic acid.
The reaction between 2-(2-aminoethoxy)ethanol and dodecanoic acid is an exothermic acid-base neutralization that produces a salt and water. chemicalbook.comnih.gov The primary amine on 2-(2-aminoethoxy)ethanol acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid of dodecanoic acid, which acts as a Brønsted-Lowry acid. This transfer results in the formation of an ammonium (B1175870) cation and a carboxylate anion, held together by electrostatic attraction.
The acid-base characteristics of the reactants are central to this synthesis. The pKa, a measure of acid strength, dictates the position of the equilibrium in the neutralization reaction.
| Compound | Functional Group | pKa Value | Reference |
|---|---|---|---|
| 2-(2-Aminoethoxy)ethanol | Amine (Conjugate Acid) | 9.42 at 25°C | epa.gov |
| Dodecanoic Acid | Carboxylic Acid | ~4.88 | General Chemical Data |
Characterization of the resulting salt is crucial to confirm its formation and purity. Standard analytical techniques employed for this purpose include:
Infrared (IR) Spectroscopy: To verify the formation of the carboxylate anion (C=O stretch shifts to a lower frequency) and the ammonium cation (N-H stretching and bending modes appear).
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe shifts in the signals of protons adjacent to the amine and carboxylic acid groups, indicating the change in their chemical environment upon salt formation.
Melting Point Analysis: The salt will exhibit a distinct melting point, different from that of the individual starting materials. 2-(2-Aminoethoxy)ethanol is a liquid at room temperature with a melting point of -12.5 °C, while dodecanoic acid is a solid. chemicalbook.com
Titration Analysis: Potentiometric titration can be used to determine the equivalence point of the reaction, confirming the stoichiometry of the salt. epa.govavantorsciences.com
Precise control over the stoichiometry—the molar ratio of reactants—is essential in defining the final product. For the reaction between 2-(2-aminoethoxy)ethanol and dodecanoic acid, a 1:1 molar ratio is typically employed to ensure that each amine group reacts with one carboxylic acid group. This controlled addition leads to the formation of a well-defined salt, [2-(2-aminoethoxy)ethyl]ammonium dodecanoate (B1226587).
Advanced Derivatization for Supramolecular and Bioconjugate Systems
The fundamental structure of the 2-(2-aminoethoxy)ethanol and dodecanoic acid complex serves as a scaffold for creating more complex and functional molecules. The inherent amine and hydroxyl groups of the 2-(2-aminoethoxy)ethanol moiety provide reactive handles for further chemical modification.
A significant application of 2-(2-aminoethoxy)ethanol derivatives is in the chemical modification of biomolecules, particularly oligonucleotides. researchgate.net Chemical modifications are essential for improving the therapeutic potential of oligonucleotides by enhancing their stability, binding affinity to target RNA, and pharmacokinetic properties. nih.gov
The 2-(2-aminoethoxy)ethanol moiety, often in the form of 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] (2'-O-DMAEOE) or related structures, is attached to the 2' position of the ribose sugar in an oligonucleotide. nih.gov This modification has been shown to provide exceptional resistance to degradation by nucleases and high binding affinity for target RNA. nih.gov The process often involves solid-phase synthesis where a phosphoramidite (B1245037) of the modifying agent is coupled to the growing oligonucleotide chain. mdpi.com
| Modification | Key Feature | Reported Benefit | Reference |
|---|---|---|---|
| 2'-O-(2-Methoxyethyl)-RNA (MOE) | Methoxyethyl group at 2' position | High target affinity, metabolic stability | nih.gov |
| 2'-O-DMAEOE | Cationic analogue of MOE | High binding affinity to RNA, exceptional nuclease resistance | nih.gov |
| AEEA Linker | [2-(2-Aminoethoxy)ethoxy]acetic acid | Used to conjugate peptides and other molecules to oligonucleotides | google.com |
The dodecanoic acid component, as a fatty acid, can be conjugated to such modified oligonucleotides to create amphiphilic structures. These lipid-oligonucleotide conjugates can self-assemble into micelles or liposomes, which can serve as delivery vehicles for the oligonucleotide therapeutic.
The principles used to create the 2-(2-aminoethoxy)ethanol dodecanoate salt can be extended to synthesize a wide range of other amphiphilic compounds. Amphiphiles, which possess both hydrophilic (water-loving) and lipophilic (fat-loving) properties, are fundamental to the formation of self-assembled structures like micelles and vesicles. nih.gov
Studies have shown that simple fatty acids like dodecanoic acid can self-assemble into membranous vesicles under specific conditions, such as in hydrothermal water. semanticscholar.org The stability and formation of these vesicles are highly dependent on factors like pH and temperature. semanticscholar.org To enhance stability, dodecanoic acid can be mixed with its corresponding monoglyceride, glycerol (B35011) monododecanoate, creating a more robust amphiphilic system capable of encapsulating molecules like nucleic acids. semanticscholar.org
Other analogous systems include:
Amino Acid-Based Surfactants: Where the hydrophilic head group is an amino acid, attached to a hydrophobic tail like a fatty acid. These are often biodegradable and biocompatible. nih.gov
Nucleolipids: These are amphiphilic derivatives of nucleobases, nucleosides, or nucleotides, where a lipid tail is attached. These compounds combine the self-assembly properties of lipids with the specific recognition capabilities of nucleobases. nih.gov
Deep Eutectic Solvents (DES): Mixtures of compounds, such as lidocaine (B1675312) and lauric acid (dodecanoic acid), can form a eutectic system with properties distinct from the individual components, capable of forming microemulsions for drug delivery. researchgate.net
Mechanistic Elucidation of Reactivity and Intermolecular Interactions
Reaction Mechanisms Involving the Amine Functionality
The primary amine group (-NH2) of 2-(2-Aminoethoxy)ethanol (B1664899) is a key site of reactivity, functioning as a potent nucleophile and a base.
The reaction between the amine functionality of 2-(2-Aminoethoxy)ethanol and the carbonyl group of dodecanoic acid or its esters proceeds via nucleophilic acyl substitution. researchgate.netyoutube.commasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid or ester.
With an ester of dodecanoic acid, this reaction, known as ammonolysis or amidation, results in the formation of an N-(2-(2-hydroxyethoxy)ethyl)dodecanamide and an alcohol byproduct (e.g., methanol if a methyl ester is used). researchgate.netnih.gov The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the alcohol's alkoxy group as a leaving group. saskoer.ca
The direct reaction with dodecanoic acid is more complex. Amines are basic and tend to deprotonate carboxylic acids, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the reaction typically requires heating to high temperatures (above 100 °C) to drive off water and shift the equilibrium towards the amide product. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, making its hydroxyl group a better leaving group and allowing the reaction to proceed under milder conditions. libretexts.org
The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is: Acid Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides. youtube.com This indicates that reacting an ester of dodecanoic acid with 2-(2-Aminoethoxy)ethanol is generally more favorable than the direct reaction with the carboxylic acid itself.
The amine group of 2-(2-Aminoethoxy)ethanol imparts basic properties to the molecule, allowing it to accept a proton (H+). nih.gov In the presence of an acid, such as dodecanoic acid, an acid-base reaction occurs where the amine is protonated to form an ammonium cation, and the carboxylic acid is deprotonated to form a carboxylate anion. chemicalbook.comchemicalbook.com
This protonation is a reversible equilibrium process, and its position is dependent on the pH of the system. The equilibrium can be described by the pKa value of the conjugate acid of the amine (R-NH3+). When the pH is equal to the pKa, the concentrations of the protonated (ammonium) and deprotonated (amine) species are equal. youtube.com At a pH below the pKa, the protonated form predominates, while at a pH above the pKa, the deprotonated, neutral amine form is favored. This behavior is analogous to the protonation equilibria observed in amino acids and other amino-containing compounds. nih.govnih.govresearchgate.net
| Functional Group | Compound | Property | Typical pKa Range (Conjugate Acid) |
|---|---|---|---|
| Primary Amine (-NH2) | 2-(2-Aminoethoxy)ethanol | Basic | 9.0 - 11.0 |
| Carboxylic Acid (-COOH) | Dodecanoic Acid | Acidic | 4.0 - 5.0 |
Role of the Hydroxyl Group in Chemical Transformations
The primary hydroxyl (-OH) group in 2-(2-Aminoethoxy)ethanol offers another site for chemical reactions, primarily through derivatization.
The hydroxyl group is inherently a poor leaving group. masterorganicchemistry.com To undergo substitution reactions, it must first be "activated" by converting it into a better leaving group. A common method is protonation under strongly acidic conditions. The acid protonates the hydroxyl oxygen, forming an oxonium ion (-OH2+). Water (H2O) is an excellent leaving group, and its departure can lead to the formation of a carbocation, which can then be attacked by a nucleophile. masterorganicchemistry.com
Other derivatization strategies for hydroxyl groups include:
Esterification : Reaction with acyl chlorides or acid anhydrides to form esters. nih.govlibretexts.org
Alkylation : Reaction with alkyl halides to form ethers.
Reaction with Isocyanates : To form carbamate derivatives. nih.govsemanticscholar.org
These derivatization reactions are crucial for modifying the properties of the molecule or for analytical purposes, such as introducing a chromophore to enhance detection in liquid chromatography. nih.govnih.gov
Kinetic and Thermodynamic Aspects of Reactions
The formation of an amide from 2-(2-Aminoethoxy)ethanol and dodecanoic acid is influenced by both kinetic and thermodynamic factors.
The amidation reaction is reversible, meaning the conversion is often limited by chemical equilibrium. researchgate.netnih.gov The rate of this reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of a catalyst. Studies on similar amidation reactions, such as the reaction of fatty acids with ethanolamines, show that increasing the temperature significantly increases the reaction rate. ijirset.comcyberleninka.ru
The general rate law for a second-order amidation reaction can be expressed as: Rate = k[R-COOH][R'-NH2]
Where 'k' is the reaction rate constant. The value of k is temperature-dependent, as described by the Arrhenius equation.
To drive the reaction towards completion, byproducts such as water (from reaction with a carboxylic acid) or methanol (from reaction with a methyl ester) can be removed from the reaction mixture, shifting the equilibrium forward according to Le Châtelier's principle. researchgate.netnih.gov
Kinetic studies are essential for understanding the reaction pathway and optimizing conditions to maximize the yield of the desired amide product while minimizing the formation of byproducts, such as esters or over-condensed products, which can occur at high temperatures. nih.govcyberleninka.ru
| Parameter | Description | Typical Value/Observation | Reference |
|---|---|---|---|
| Reaction Order | Overall order of the amidation reaction. | Typically modeled as second-order overall (first-order in each reactant). | ijirset.com |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Values for similar systems are in the range of 2-3 kcal/mol. | ijirset.com |
| Effect of Temperature | Increasing temperature increases the reaction rate constant (k). | Reaction equilibrium can be reached faster at higher temperatures (e.g., 170-200 °C). | cyberleninka.ru |
| Equilibrium | The reaction is reversible and reaches an equilibrium state. | Removal of byproducts (e.g., water) is necessary to achieve high conversion. | researchgate.netnih.gov |
Thermodynamic Stability and Formation Constants of Adducts/Complexes
The interaction between 2-(2-Aminoethoxy)ethanol and dodecanoic acid in solution leads to the formation of an adduct, primarily through an acid-base neutralization reaction. The carboxylic acid group (-COOH) of dodecanoic acid protonates the primary amine group (-NH2) of 2-(2-Aminoethoxy)ethanol, resulting in the formation of an ammonium-carboxylate ion pair. The direct reaction is often challenging as the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.orglibretexts.org However, upon heating an ammonium carboxylate salt above 100°C, water is eliminated, and an amide is formed. libretexts.org
Below is a table summarizing the key aspects of the adduct formation:
| Reactants | Adduct/Complex Type | Primary Interaction | Factors Influencing Stability |
| 2-(2-Aminoethoxy)ethanol | Ammonium-carboxylate salt | Acid-base neutralization | Temperature libretexts.org |
| Dodecanoic acid | Ionic bonding | Solvent properties | |
| Hydrogen bonding | Steric hindrance |
Non-Covalent Interactions and Self-Assembly Phenomena
The salt formed from 2-(2-Aminoethoxy)ethanol and dodecanoic acid is an amphiphilic molecule, possessing a hydrophilic headgroup and a hydrophobic tail. This dual nature drives the self-assembly of these molecules in solution into various organized structures, a process governed by a delicate balance of non-covalent interactions.
Hydrogen bonding plays a significant role in the structure and stability of the molecular aggregates formed. The hydroxyl (-OH) and ether (-O-) groups of the 2-(2-Aminoethoxy)ethanol moiety, along with the protonated amine group (-NH3+), can act as hydrogen bond donors. The carboxylate group (-COO-) of dodecanoic acid and the oxygen atoms in the 2-(2-Aminoethoxy)ethanol can act as hydrogen bond acceptors. Theoretical calculations on 2-aminoethanol show that the charge transferred from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor is a substantial stabilizing component of the hydrogen bond. researchgate.net The formation of intermolecular hydrogen bonds in dimers of 2-aminoethanol can cooperatively enhance intramolecular hydrogen bonding. researchgate.net This network of hydrogen bonds contributes to the cohesion and structural integrity of the self-assembled aggregates.
The primary driving force for self-assembly in aqueous solutions is the hydrophobic effect. The long, nonpolar dodecyl chains of dodecanoic acid are expelled from the aqueous environment to minimize contact with water molecules, leading to the formation of a hydrophobic core.
Complementing the hydrophobic interactions are the electrostatic forces between the charged headgroups. The positively charged ammonium group of the protonated 2-(2-Aminoethoxy)ethanol and the negatively charged carboxylate group of the dodecanoic acid form strong ionic bonds. These electrostatic interactions are crucial for the stability of the resulting aggregates.
In aqueous solution, depending on the concentration and the ratio of the two components, the amphiphilic salt can self-assemble into micelles or vesicles. Micelles are typically spherical aggregates with a hydrophobic core and a hydrophilic shell. Vesicles are bilayer structures enclosing an aqueous compartment. The transition between these structures can be induced by factors such as temperature and the addition of other molecules. pku.edu.cnpku.edu.cn For instance, studies on similar cationic-anionic surfactant systems have shown that heating can induce a micelle-to-vesicle transition. pku.edu.cn The formation of different aggregate shapes is controlled by the interfacial area per monomer, which is influenced by the electrostatic interactions between the headgroups. acs.org
The table below outlines the conditions favoring different self-assembled structures based on general principles observed in similar systems:
| Self-Assembled Structure | Driving Forces | Typical Conditions |
| Micelles | Hydrophobic interactions, Electrostatic repulsion/attraction | Above critical micelle concentration (CMC) |
| Vesicles | Hydrophobic interactions, Optimized headgroup packing | Specific concentration ranges, can be temperature-induced pku.edu.cn |
The amphiphilic nature of the 2-(2-Aminoethoxy)ethanol and dodecanoic acid adduct allows for the formation of self-assembled monolayers (SAMs) on various surfaces. The process involves the adsorption, self-assembly, and covalent binding of the molecules onto a substrate. arxiv.org The quality and structure of the SAM are highly dependent on the preparation conditions. arxiv.org Amine-terminated SAMs, for instance, are utilized for their strong binding affinity to certain proteins. mdpi.com The structure and transport properties of aromatic amine SAMs on gold surfaces have been studied, demonstrating that they can form densely packed and uniform monolayers. nih.gov The electrical transport through such junctions is typically via tunneling, with the current density decreasing exponentially with the length of the molecule. nih.gov
The choice of solvent significantly influences the intermolecular forces and the resulting molecular organization. In aqueous solutions, the hydrophobic effect is dominant, driving the aggregation of the nonpolar tails. The high dielectric constant of water also screens the electrostatic interactions between the ionic headgroups.
Complexation Chemistry
The complexation chemistry of the compound formed from 2-(2-Aminoethoxy)ethanol and dodecanoic acid is primarily dictated by the functional groups present in its constituent molecules: a carboxylic acid, a primary amine, and a primary alcohol. The interaction of this compound with inorganic species such as sodium carbonate involves acid-base reactions.
Interaction with Inorganic Species (e.g., Sodium Carbonate)
The interaction between "2-(2-Aminoethoxy)ethanol;dodecanoic acid" and sodium carbonate is fundamentally an acid-base reaction. Dodecanoic acid, a fatty acid, will react with sodium carbonate, a moderately strong base.
The carboxylic acid group (-COOH) of dodecanoic acid is the primary site of reaction with sodium carbonate (Na₂CO₃). This neutralization reaction results in the formation of the sodium salt of the fatty acid (sodium dodecanoate (B1226587) or sodium laurate), water, and carbon dioxide gas. Fatty acids are known to react with sodium carbonate to form soaps, and this reaction is a common method for their neutralization libretexts.orglibretexts.orgstackexchange.comwikipedia.orgstudy.comtiiips.com. The general equation for the reaction of a carboxylic acid with sodium carbonate is:
2 RCOOH + Na₂CO₃ → 2 RCOONa + H₂O + CO₂ quora.com
In this context, 'R' represents the C₁₁H₂₃ alkyl chain of dodecanoic acid. The reaction proceeds via the deprotonation of the carboxylic acid by the carbonate ion.
The 2-(2-Aminoethoxy)ethanol moiety possesses both an amino group (-NH₂) and a hydroxyl group (-OH). The amino group imparts basic properties to the molecule. While amino groups can react with carbon dioxide, a reaction with sodium carbonate under normal conditions is not expected to be significant chemicalbook.com. The hydroxyl group of an alcohol is generally considered a very weak acid and does not typically react with a weak base like sodium carbonate quora.combrainly.inquora.com.
Therefore, in the compound "2-(2-Aminoethoxy)ethanol;dodecanoic acid," the dodecanoic acid part is the reactive component in the presence of sodium carbonate. The resulting product would be a complex salt where the carboxylic acid is neutralized.
Detailed Research Findings
Dodecanoic Acid Reactivity : Research has shown that fatty acids like dodecanoic acid readily react with sodium carbonate. This reaction is utilized in various industrial processes, including the production of soaps and the removal of free fatty acids from oils google.comgoogle.comgoogle.com. The efficiency of this reaction can be influenced by factors such as temperature and the physical state of the reactants google.comgoogle.comchemicalforums.com.
2-(2-Aminoethoxy)ethanol Reactivity : This molecule is classified as an aminoalcohol chemicalbook.com. Aminoalcohols are known to react with acids to form salts. The amino group provides a site for protonation. However, in the presence of a base like sodium carbonate, the amino and alcohol functionalities are not expected to undergo significant complexation quora.comscispace.com. It is noted that 2-(2-Aminoethoxy)ethanol can react with carbon dioxide, which might be relevant in an environment where the reaction between dodecanoic acid and sodium carbonate is producing CO₂ chemicalbook.com.
Interactive Data Table: Expected Reactivity of Functional Groups with Sodium Carbonate
| Functional Group | Present in | Expected Reactivity with Sodium Carbonate | Product(s) |
| Carboxylic Acid (-COOH) | Dodecanoic acid | High | Sodium Dodecanoate, Water, Carbon Dioxide |
| Primary Amine (-NH₂) | 2-(2-Aminoethoxy)ethanol | Low to None | No significant reaction |
| Primary Alcohol (-OH) | 2-(2-Aminoethoxy)ethanol | None | No reaction |
This table summarizes the anticipated interactions based on the general chemical principles of the functional groups present in the "2-(2-Aminoethoxy)ethanol;dodecanoic acid" compound.
Computational and Theoretical Studies on the Chemical Compound System
Quantum Chemical Investigations
Quantum chemical calculations, based on solving approximations to the Schrödinger equation, are employed to investigate the properties of molecules and their interactions with high accuracy.
The interaction between dodecanoic acid and 2-(2-aminoethoxy)ethanol (B1664899) is primarily an acid-base reaction, leading to the formation of an ionic bond. The carboxylic acid proton is transferred to the primary amine group of the amino alcohol.
Proton Transfer and Ionic Bonding : The carboxylic acid group (-COOH) of dodecanoic acid acts as a proton donor, while the primary amine group (-NH₂) of 2-(2-aminoethoxy)ethanol is the proton acceptor. youtube.com This transfer results in the formation of the dodecanoate (B1226587) anion (CH₃(CH₂)₁₀COO⁻) and the 2-(2-aminoethoxy)ethanolaminium cation (H₃N⁺CH₂CH₂OCH₂CH₂OH). The primary interaction between these two ions is electrostatic, forming an ammonium (B1175870) carboxylate salt.
Electronic Structure of Ions :
Dodecanoate Anion : In the dodecanoate anion, the negative charge is delocalized across the two oxygen atoms of the carboxylate group, a feature that can be characterized by Natural Bond Orbital (NBO) analysis. mdpi.com This resonance stabilization makes the formation of the anion favorable. The long C₁₂ alkyl chain remains a nonpolar, hydrophobic moiety.
2-(2-aminoethoxy)ethanolaminium Cation : In the cation, the positive charge is localized primarily on the nitrogen atom of the newly formed ammonium group. The presence of ether linkages and a terminal hydroxyl group provides the cation with polar character and the ability to act as a hydrogen bond donor through both the -NH₃⁺ and -OH groups.
Quantum chemical calculations can quantify the charge distribution and molecular orbitals of these ions. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the reactivity. For the dodecanoate anion, the HOMO would be localized on the carboxylate group, while for the cation, the LUMO would be associated with the ammonium group.
Table 1: Key Aspects of Electronic Structure and Bonding
| Feature | Description | Computational Method |
|---|---|---|
| Bond Type | Primarily ionic, resulting from proton transfer between the carboxylic acid and the amine. | DFT, NBO Analysis |
| Dodecanoate Anion | Negative charge delocalized over the two carboxylate oxygen atoms. Long hydrophobic alkyl tail. | FMO Analysis |
| Cation Structure | Positive charge localized on the ammonium group. Polar head with hydrogen bonding capabilities. | MEP Analysis |
The formation of the 2-(2-aminoethoxy)ethanol;dodecanoic acid salt is an acid-base neutralization reaction. Computational studies can model the pathway of this proton transfer.
Mechanism of Formation : The reaction involves the transfer of a proton from the hydroxyl group of the carboxylic acid to the lone pair of the amine's nitrogen atom. youtube.com In solution, this process can be mediated by solvent molecules, such as water, which can act as a "proton shuttle" to facilitate the transfer through a network of hydrogen bonds. masterorganicchemistry.com
Investigations into direct amide formation from carboxylic acids and amines show that the initial, rapid step is the formation of this ammonium carboxylate salt. youtube.comdur.ac.uk Subsequent conversion to an amide requires significant energy input (e.g., high heat) to dehydrate the salt, underscoring the stability of the ionic species under ambient conditions. youtube.com
Both the dodecanoate anion and the 2-(2-aminoethoxy)ethanolaminium cation possess significant conformational flexibility, which can be explored using computational methods to map their potential energy surfaces.
Dodecanoate Conformers : The 11 single C-C bonds in the dodecyl chain can each rotate, leading to a vast number of possible conformations. The lowest energy conformation is the all-trans (zigzag) arrangement, which minimizes steric hindrance. However, in solution and in aggregated states, gauche conformations are common, leading to kinks and bends in the chain.
Cation Conformers : The cation is also flexible, with rotatable bonds in its ethyl-ethoxy backbone. The relative orientation of the ammonium, ether, and hydroxyl groups can vary, leading to different conformers with distinct energies and dipole moments. Intramolecular hydrogen bonding between the terminal -OH group and the ether oxygen atom or even the ammonium group is possible and would stabilize certain conformations.
Molecular mechanics or DFT calculations can be used to perform a systematic conformational search to identify low-energy structures and the energy barriers between them. This information is crucial for understanding the packing of these ions in aggregated structures.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "computational microscope" to observe dynamic processes like solvation and self-assembly.
In a polar solvent like water, the 2-(2-aminoethoxy)ethanol;dodecanoic acid salt will dissociate into its constituent ions, each of which will develop a structured solvation shell.
Solvation of Headgroups : The charged headgroups—the carboxylate (COO⁻) and the ammonium (NH₃⁺)—and the polar hydroxyl (-OH) group will be strongly solvated. Water molecules will orient their hydrogen atoms towards the negatively charged carboxylate group and their oxygen atoms towards the positively charged ammonium group, forming strong hydrogen bonds. The terminal hydroxyl group of the cation will also participate in hydrogen bonding with the solvent. The dynamics of these solvation shells, including the residence time of water molecules, can be quantified from MD simulations. arxiv.org
Hydrophobic Hydration : The long, nonpolar dodecyl tail of the dodecanoate anion disrupts the hydrogen-bonding network of water. Water molecules arrange themselves in a cage-like structure around the tail to maximize their hydrogen bonds, a phenomenon known as hydrophobic hydration. This process is entropically unfavorable and is the primary driving force for the aggregation of amphiphilic molecules in aqueous solution.
As an amphiphilic salt, the compound is expected to self-assemble into ordered structures like micelles or bilayers in aqueous solution when its concentration exceeds the critical micelle concentration (CMC). MD simulations are exceptionally well-suited to study this phenomenon. core.ac.uk166.62.7
Spontaneous Aggregation : Simulations starting with the ions randomly distributed in a water box can show the spontaneous aggregation process. nih.gov The hydrophobic dodecyl tails will cluster together to minimize their contact with water, forming a nonpolar core. The polar and charged headgroups (dodecanoate and 2-(2-aminoethoxy)ethanolaminium) will remain on the exterior, exposed to the aqueous solvent and forming a hydrophilic corona.
Aggregate Structure and Dynamics : MD simulations of fatty acids like lauric acid (dodecanoic acid) have shown that they can form spherical micelles at high pH (when deprotonated) and bilayers at lower pH. nih.govresearchgate.net For the salt system, the simulations would reveal the preferred aggregate morphology (e.g., spherical or rod-like micelles), the aggregation number (number of molecules per micelle), and the packing of the alkyl tails within the micellar core. The simulations also provide detailed information on the distribution and orientation of the counter-ions (the 2-(2-aminoethoxy)ethanolaminium cations) at the micelle surface.
Table 2: Parameters from Molecular Dynamics Simulations of Self-Assembly
| Parameter | Description | Relevance to the System |
|---|---|---|
| Aggregation Number (N_agg) | The average number of amphiphilic molecules in a single micelle. | Characterizes the size and stability of the self-assembled aggregates. nih.gov |
| Radius of Gyration (Rg) | A measure of the size and compactness of the micellar core. | Indicates how tightly the hydrophobic tails are packed. |
| Solvent Accessible Surface Area (SASA) | The surface area of the aggregate that is in contact with the solvent. | Used to distinguish between the hydrophobic core and hydrophilic corona. mdpi.com |
| Radial Distribution Functions (g(r)) | Describes the probability of finding one particle at a certain distance from another. | Reveals the structure of the solvation shells and the arrangement of ions at the micelle surface. |
These computational studies, from the quantum level to large-scale dynamics, provide a comprehensive, bottom-up understanding of the chemical and physical properties of the 2-(2-aminoethoxy)ethanol;dodecanoic acid system.
Thermodynamic Modeling and Predictive Chemistry
The thermodynamic modeling of chemical systems is essential for the design, optimization, and control of chemical processes. By employing computational models, it is possible to predict the behavior of mixtures under various conditions, thereby reducing the need for extensive and costly experimental work. For the binary system of 2-(2-Aminoethoxy)ethanol and dodecanoic acid, thermodynamic models can provide valuable insights into their interactions and phase behavior.
Application of Activity Coefficient Models (e.g., NRTL, UNIQUAC, Wilson)
Activity coefficient models are fundamental tools in chemical engineering for describing the deviation of a mixture from ideal behavior. These models, such as the Non-Random Two-Liquid (NRTL), Universal Quasi-Chemical (UNIQUAC), and Wilson models, are widely used to correlate and predict vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), and solid-liquid equilibrium (SLE) data.
The application of these models to the 2-(2-Aminoethoxy)ethanol and dodecanoic acid system would involve determining the binary interaction parameters that best represent the experimental data. These parameters account for the energetic interactions between the different molecules in the mixture.
NRTL Model: The NRTL model is a versatile activity coefficient model that can be applied to partially miscible or completely miscible systems. It uses three parameters for each binary pair to describe the non-randomness of the mixture.
UNIQUAC Model: The UNIQUAC model separates the activity coefficient into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for the energetic interactions. This model requires two binary interaction parameters.
Wilson Model: The Wilson model is a simpler model that is effective for describing homogeneous liquid mixtures. However, it is not capable of predicting liquid-liquid immiscibility.
A thorough search of publicly available scientific literature and databases did not yield specific studies that have applied the NRTL, UNIQUAC, or Wilson models to the binary system of 2-(2-Aminoethoxy)ethanol and dodecanoic acid. Consequently, no experimentally determined or published binary interaction parameters for these models could be found for this specific pair of compounds. The following table illustrates the type of data that would be generated from such studies.
Illustrative Data Table: Hypothetical Binary Interaction Parameters for Activity Coefficient Models This table is for illustrative purposes only as no published data was found for this specific system.
| Activity Coefficient Model | Parameter 1 | Parameter 2 | Temperature (K) |
|---|---|---|---|
| NRTL (uij - ujj) | Data Not Available | Data Not Available | Data Not Available |
| NRTL (uji - uii) | Data Not Available | Data Not Available | Data Not Available |
| UNIQUAC (uij - ujj) | Data Not Available | Data Not Available | Data Not Available |
| UNIQUAC (uji - uii) | Data Not Available | Data Not Available | Data Not Available |
| Wilson (Λij) | Data Not Available | Data Not Available | Data Not Available |
Solubility and Phase Behavior Predictions
The prediction of solubility and phase behavior is a critical application of thermodynamic modeling. For the 2-(2-Aminoethoxy)ethanol and dodecanoic acid system, understanding their solubility in each other and in other solvents, as well as their phase behavior (e.g., liquid-liquid or solid-liquid equilibria) at different temperatures and compositions, is essential for its potential applications.
The aforementioned activity coefficient models, once parameterized with experimental data, can be used to predict these properties. For instance, they can be used to construct phase diagrams, which graphically represent the phase behavior of the mixture as a function of temperature, pressure, and composition.
Given the absence of specific experimental data and thermodynamic modeling studies for the 2-(2-Aminoethoxy)ethanol and dodecanoic acid system in the reviewed literature, it is not possible to provide quantitative predictions of their solubility and phase behavior. Such an analysis would require experimental determination of properties such as liquid-liquid equilibrium data or solid solubility data, which would then be used to regress the parameters for models like NRTL or UNIQUAC.
Illustrative Data Table: Hypothetical Solubility Data This table is for illustrative purposes only as no published data was found for this specific system.
| Temperature (K) | Mole Fraction of Dodecanoic Acid in 2-(2-Aminoethoxy)ethanol |
|---|---|
| 298.15 | Data Not Available |
| 308.15 | Data Not Available |
Further experimental investigation is necessary to generate the data required for accurate thermodynamic modeling and prediction of the solubility and phase behavior of the 2-(2-Aminoethoxy)ethanol and dodecanoic acid system.
Advanced Analytical Characterization Techniques for Structural and Mechanistic Insights
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and studying the chemical environment of the 2-(2-Aminoethoxy)ethanol (B1664899);dodecanoic acid salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the formation of the 2-(2-Aminoethoxy)ethanol;dodecanoic acid salt and for providing detailed structural information. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
The reaction between 2-(2-Aminoethoxy)ethanol and dodecanoic acid involves the transfer of a proton from the carboxylic acid group of dodecanoic acid to the primary amine group of 2-(2-Aminoethoxy)ethanol. This acid-base reaction can be monitored by observing changes in the chemical shifts of the protons and carbons near the reactive sites.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of the salt, the characteristic broad signal of the carboxylic acid proton (-COOH) of dodecanoic acid (typically found around 10-13 ppm) would disappear. Concurrently, the protons of the ammonium (B1175870) group (-NH₃⁺) in the 2-(2-aminoethoxy)ethanol moiety would appear as a broad signal, often downfield from the original amine protons due to the positive charge. The chemical shifts of the protons on the carbon atoms adjacent to the ammonium and carboxylate groups would also be affected.
For instance, ¹H NMR spectral data for 2-(2-aminoethoxy)ethanol in CDCl₃ shows signals at approximately 3.70 ppm, 3.56 ppm, 3.52 ppm, and 2.87 ppm. chemicalbook.com Following salt formation, the signal at 2.87 ppm, corresponding to the methylene (B1212753) group adjacent to the amino group, would be expected to shift downfield.
¹³C NMR Spectroscopy:
Similarly, ¹³C NMR spectroscopy provides valuable information. The chemical shift of the carbonyl carbon (-COO⁻) in the dodecanoate (B1226587) moiety would be different from that of the carboxylic acid carbon (-COOH) in the parent dodecanoic acid. The carbons adjacent to the newly formed ammonium group in the 2-(2-aminoethoxy)ethanol part of the salt would also experience a change in their chemical environment, leading to a shift in their resonance signals.
Spectral data for the individual components can be used to predict the spectrum of the resulting salt.
Table 1: Predicted ¹H NMR Chemical Shift Changes upon Salt Formation
| Functional Group | Parent Molecule | Predicted Shift in Salt (ppm) | Rationale |
| -COOH | Dodecanoic Acid | Disappears | Deprotonation to -COO⁻ |
| -NH₂ | 2-(2-Aminoethoxy)ethanol | Shifts downfield | Protonation to -NH₃⁺ |
| -CH₂-NH₂ | 2-(2-Aminoethoxy)ethanol | Shifts downfield | Influence of adjacent -NH₃⁺ |
| -CH₂-COOH | Dodecanoic Acid | Minor upfield shift | Change from -COOH to -COO⁻ |
Table 2: Representative ¹³C NMR Chemical Shifts for 2-(2-Aminoethoxy)ethanol chemicalbook.com
| Carbon Atom | Chemical Shift (ppm) |
| C1 (-CH₂-OH) | ~61 |
| C2 (-O-CH₂-) | ~72 |
| C3 (-CH₂-NH₂) | ~41 |
| C4 (-O-CH₂-) | ~70 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy (FTIR, DRIFT IR) for Functional Group Identification and Interaction Studies
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in the 2-(2-Aminoethoxy)ethanol;dodecanoic acid salt and confirming the acid-base reaction.
The formation of the salt is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. Additionally, the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) are replaced by the N-H stretching bands of the ammonium ion (-NH₃⁺), which are typically broader and shifted to lower wavenumbers (around 3000-3200 cm⁻¹). The IR spectrum for 2-(2-Aminoethoxy)ethanol shows characteristic peaks for its primary amine and hydroxyl groups. chemicalbook.comspectrabase.com
Table 3: Key IR Absorption Bands for Reactants and Product
| Functional Group | Vibrational Mode | Dodecanoic Acid (cm⁻¹) | 2-(2-Aminoethoxy)ethanol (cm⁻¹) | 2-(2-Aminoethoxy)ethanol;dodecanoic acid Salt (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 | - | Absent |
| C=O (Carboxylic Acid) | Stretching | ~1710 | - | Absent |
| O-H (Alcohol) | Stretching (broad) | - | ~3350 | ~3350 |
| N-H (Primary Amine) | Stretching | - | ~3360, ~3290 | Absent |
| -COO⁻ (Carboxylate) | Asymmetric Stretch | - | - | ~1550-1610 |
| -COO⁻ (Carboxylate) | Symmetric Stretch | - | - | ~1400-1450 |
| -NH₃⁺ (Ammonium) | N-H Bending | - | ~1600 | ~1500-1600 |
| -NH₃⁺ (Ammonium) | N-H Stretching | - | - | ~3000-3200 (broad) |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of dodecanoic acid shows characteristic peaks for the C-C stretching vibrations and CH₂ twisting and wagging modes. nih.govresearchgate.netchemicalbook.com The formation of the dodecanoate salt would lead to a change in the C=O stretching vibration of the carboxylic acid, which would be replaced by the symmetric stretching of the carboxylate group. Raman spectroscopy can also be used to study the conformational order of the alkyl chains in the solid state of the salt.
Table 4: Characteristic Raman Shifts for Dodecanoic Acid researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
| ν(C-C) stretch | 1050 - 1150 |
| γ(CH₂) twist | ~1299 |
| γ(CH₂) wag, γ(CH₂) scissor, δ(CH₂), δ(CH₃) | 1400 - 1500 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight and elucidating the structure of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of the 2-(2-Aminoethoxy)ethanol;dodecanoic acid salt, especially in complex mixtures. nih.govresearchgate.net LC separates the components of the mixture, and the mass spectrometer provides mass information for each component as it elutes from the column.
For the analysis of the 2-(2-Aminoethoxy)ethanol;dodecanoic acid salt, a reversed-phase LC method could be employed. The mass spectrometer, likely equipped with an electrospray ionization (ESI) source, would detect the individual ions of the components. In positive ion mode, the protonated molecule of 2-(2-Aminoethoxy)ethanol [M+H]⁺ at m/z 106.1 would be observed. In negative ion mode, the deprotonated molecule of dodecanoic acid [M-H]⁻ at m/z 199.2 would be detected.
LC-MS is also invaluable for monitoring the reaction between 2-(2-Aminoethoxy)ethanol and dodecanoic acid, allowing for the identification of the reactants, the salt product, and any potential side products or impurities. researchgate.net The use of tandem mass spectrometry (MS/MS) can further aid in structural elucidation by providing fragmentation patterns of the parent ions.
Table 5: Expected Ions in LC-MS Analysis
| Compound | Ionization Mode | Expected Ion | m/z |
| 2-(2-Aminoethoxy)ethanol | Positive | [M+H]⁺ | 106.1 |
| Dodecanoic Acid | Negative | [M-H]⁻ | 199.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity and thermal stability of the 2-(2-Aminoethoxy)ethanol;dodecanoic acid salt. Due to the ionic and non-volatile nature of the salt itself, direct analysis by GC-MS is not feasible. Instead, the technique is employed to detect the presence of unreacted starting materials, 2-(2-Aminoethoxy)ethanol and dodecanoic acid, which are more volatile. This analysis confirms the completeness of the neutralization reaction.
Furthermore, GC-MS is utilized in thermal decomposition studies. By heating the sample and analyzing the evolved gases, researchers can identify the degradation products. This provides insight into the thermal stability and decomposition pathways of the compound. The primary volatile components expected upon thermal degradation would be the parent amine and acid, or their subsequent breakdown products.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the ionic components of 2-(2-Aminoethoxy)ethanol;dodecanoic acid. This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions. In positive ion mode, HRMS detects the protonated 2-(2-Aminoethoxy)ethanol cation, while in negative ion mode, it identifies the deprotonated dodecanoate anion. The precise mass-to-charge (m/z) ratios obtained are compared against theoretical values, confirming the identity of the constituent ions with a high degree of confidence. This validation is a fundamental step in characterizing the compound before further structural analysis.
| Ionic Species | Formula | Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|---|
| Protonated 2-(2-Aminoethoxy)ethanol | [C₄H₁₂NO₂]⁺ | [M+H]⁺ | 106.0863 | 106.0861 | -1.89 |
| Dodecanoate | [C₁₂H₂₃O₂]⁻ | [M-H]⁻ | 199.1703 | 199.1707 | +2.01 |
Diffraction and Scattering Methods
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for investigating the long-range order and crystalline nature of materials. For the 2-(2-Aminoethoxy)ethanol;dodecanoic acid system, XRD patterns are used to determine whether the compound exists in a crystalline, liquid crystalline, or amorphous state at a given temperature. At lower temperatures, the compound may exhibit sharp diffraction peaks characteristic of a crystalline solid, indicating a well-ordered three-dimensional lattice. Analysis of these peaks can provide information on the unit cell dimensions and packing symmetry. As the temperature increases, the system may transition into a liquid crystalline phase, characterized by fewer and broader peaks, indicating a loss of long-range order in one or two dimensions.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Supramolecular Structures
The combination of Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provides a comprehensive understanding of the hierarchical self-assembly of 2-(2-Aminoethoxy)ethanol;dodecanoic acid in the bulk state, particularly in its liquid crystalline phases.
WAXS, on the other hand, probes shorter length scales corresponding to interatomic distances. It provides information on the packing of the dodecanoate alkyl chains within the lamellar structure. A broad, diffuse peak in the WAXS region (around 1.5 Å⁻¹) indicates that the alkyl chains are in a disordered, liquid-like state. Conversely, a sharp peak around 4.1-4.2 Å suggests a more ordered, pseudo-hexagonal packing of the chains.
| Technique | Parameter | Typical Value | Structural Interpretation |
|---|---|---|---|
| SAXS | Primary Scattering Vector (q) | ~0.22 Å⁻¹ | Corresponds to the main repeat distance of the layered structure. |
| SAXS | Lamellar d-spacing (d = 2π/q) | ~28.5 Å | Thickness of the bilayer formed by the dodecanoate chains. |
| WAXS | Scattering Vector (q) | ~1.5 Å⁻¹ | Indicates the average distance between alkyl chains. |
| WAXS | Inter-chain distance (d ≈ 2π/q) | ~4.2 Å | Suggests a disordered, liquid-like packing of the alkyl chains. |
Dynamic Light Scattering (DLS) for Particle Size and Aggregation
When dispersed in an aqueous solution, 2-(2-Aminoethoxy)ethanol;dodecanoic acid can self-assemble into colloidal structures such as micelles or vesicles. Dynamic Light Scattering (DLS) is the primary technique used to measure the size and size distribution of these aggregates. DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. This information is then used to calculate the hydrodynamic diameter (Z-average) of the particles.
In addition to the average size, DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value (typically < 0.3) indicates a monodisperse or narrowly distributed population of particles, suggesting the formation of uniform self-assembled structures. DLS is crucial for understanding how factors like concentration and temperature affect the aggregation behavior of the compound in solution.
| Parameter | Description | Typical Value |
|---|---|---|
| Z-Average (d.nm) | Intensity-weighted mean hydrodynamic diameter. | 150 - 300 nm |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | 0.15 - 0.30 |
| Count Rate (kcps) | Kilocoounts per second, indicates the scattering intensity. | >200 |
Microscopy and Surface Characterization
Microscopy techniques provide direct visual evidence of the morphology and surface features of the structures formed by 2-(2-Aminoethoxy)ethanol;dodecanoic acid. Techniques such as Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) are employed to visualize the nanostructures formed in aqueous dispersions. These methods have confirmed the formation of unilamellar and multilamellar vesicles (liposomes). Cryo-TEM is particularly valuable as it allows for the observation of the aggregates in their native, hydrated state, preserving their delicate structure.
Scanning Electron Microscopy (SEM) can be used to study the surface topography of the bulk material in its solid state. Atomic Force Microscopy (AFM) offers even higher resolution and can be used to image the surface of the self-assembled structures, such as the lamellar layers of the bulk material or individual vesicles adsorbed onto a substrate. AFM can provide quantitative data on surface roughness and layer thickness, complementing the data obtained from X-ray scattering techniques.
Electron Microscopy (FESEM, TEM, Cryo-TEM) for Morphology and Nanostructure
Electron microscopy is an indispensable tool for visualizing the nanoscale and microscale morphology of self-assembled structures. Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface topography, while Transmission Electron Microscopy (TEM) offers insights into the internal structure. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is particularly crucial as it allows for the observation of the assemblies in their native, hydrated state, thus minimizing artifacts that can arise from drying or staining. nih.govresearchgate.netresearchgate.net
In studies of similar fatty acid-based vesicular systems, such as those formed from oleic acid or decanoic acid, TEM and Cryo-TEM have been instrumental in confirming the formation of vesicles and characterizing their lamellarity and size distribution. researchgate.netnih.govnih.gov For instance, Cryo-TEM has been used to visualize the transition of peptide amphiphiles from helical ribbons to spherical micelles, a process analogous to the dynamic self-assembly of the 2-(2-Aminoethoxy)ethanol;dodecanoic acid system. nih.gov The direct visualization afforded by these techniques is critical for understanding how factors like concentration, pH, and temperature influence the resulting morphology. nih.gov
Table 1: Illustrative Morphological Analysis of Fatty Acid Vesicles using Electron Microscopy Data is illustrative and based on findings from analogous systems.
| Analytical Technique | Analyte System | Observed Morphology | Key Findings & Dimensions |
|---|---|---|---|
| Cryo-TEM | Oleic Acid / Ethanolamine | Unilamellar and Multilamellar Vesicles | Vesicle diameters ranging from 50 nm to 500 nm. researchgate.net |
| TEM | Decanoic Acid | Mono- and Multilamellar Vesicles | Broad size distribution, with many vesicles in the 100-300 nm range. nih.gov |
| FESEM | Lauric Acid-Stearic Acid Composite | Uniform distribution within a porous matrix | Fatty acid eutectic mixture is well-dispersed in the pores of expanded perlite. nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials at the nanoscale. It can be used to image the surface of self-assembled structures of 2-(2-Aminoethoxy)ethanol;dodecanoic acid, providing quantitative data on roughness, domain formation, and layer thickness. escholarship.org AFM can be operated in various modes, including contact and tapping mode, to probe not only the topography but also the mechanical properties of the sample surface.
In studies of self-assembled monolayers of similar molecules, such as alkanethiols, AFM has been used to investigate the packing and order of the molecules on a substrate. escholarship.org For mixed monolayers containing fatty acids and amines, AFM can reveal the phase separation and domain structure, offering insights into the interactions between the different components. researchgate.net These insights are directly relevant to understanding the surface properties of films or coatings made from 2-(2-Aminoethoxy)ethanol;dodecanoic acid.
Table 2: Representative Surface Topographical Data from AFM Analysis of Self-Assembled Monolayers Data is illustrative and based on findings from analogous systems.
| Analyte System | Substrate | Topographical Features | Quantitative Data |
|---|---|---|---|
| C60/Stearic Acid/Arachidic Acid/Octadecyl Amine | ITO | Mixed monolayer with distinct domains | Image size: 5 µm × 5 µm. researchgate.net |
| RIDC3-10a/b crystals | Not specified | Stacked 2D layers | Layer thickness of approximately 4 nm. escholarship.org |
Ellipsometry for Thin Film and Surface Layer Characterization
Ellipsometry is a highly sensitive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. researchgate.netresearchgate.netresearchgate.netsemilab.com It measures the change in polarization of light upon reflection from a surface. This non-destructive technique is ideal for in-situ and ex-situ characterization of thin films of 2-(2-Aminoethoxy)ethanol;dodecanoic acid on various substrates. universitywafer.com
For analogous systems, such as thin films of stearic acid or lauric acid, ellipsometry has been employed to study their adsorption and layer formation on substrates like silicon. globalscientificjournal.comresearchgate.net The technique can provide information on the uniformity and smoothness of the deposited layers. uni-sofia.bg By analyzing the ellipsometric data, a theoretical model can be developed to calculate the thickness and optical properties of the film, which are crucial for applications in coatings and surface modifications. researchgate.netresearchgate.net
Table 3: Illustrative Ellipsometry Data for Thin Film Characterization Data is illustrative and based on findings from analogous systems.
| Analyte System | Substrate | Film Thickness (nm) | Refractive Index (at a specific wavelength) |
|---|---|---|---|
| Cationic Surfactant (CatS-2C8) | Silicon Wafer | 5 | Not specified. uni-sofia.bg |
| Cationic Surfactant (CatS-2C10) | Silicon Wafer | 2.5 | Not specified. uni-sofia.bg |
| Silicon Oxynitride | Silicon | Varies with composition | Varies with composition. researchgate.netresearchgate.net |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and quantification of the components in the 2-(2-Aminoethoxy)ethanol;dodecanoic acid system, as well as for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile and thermally sensitive compounds. For the 2-(2-Aminoethoxy)ethanol;dodecanoic acid system, HPLC can be used to quantify the unreacted starting materials, the main product, and any by-products. aocs.org The choice of the stationary phase (e.g., C8 or C18) and mobile phase composition is critical for achieving good separation. nih.gov
Derivatization is often employed to enhance the detectability of fatty acids and amines that lack a strong chromophore. nih.govchromatographyonline.com For instance, derivatization with a UV-active agent allows for sensitive detection using a UV detector. chromatographyonline.com HPLC coupled with mass spectrometry (HPLC-MS) provides even greater specificity and sensitivity, enabling the identification and quantification of adducts and impurities at very low concentrations. nih.gov
Table 4: Representative HPLC Method Parameters for the Analysis of Fatty Acid and Amine Systems Data is illustrative and based on findings from analogous systems.
| Analyte | Column | Mobile Phase | Detection | Key Separation |
|---|---|---|---|---|
| Fatty Acid Methyl Esters (FAMEs) | C8 | Acetonitrile, isopropanol, water with 0.1% formic acid and 5 mM ammonium formate (B1220265) (gradient) | MS/MS | Separation of cis- and trans-isomers of C16:1, C18:1, and C18:2 n-6. nih.gov |
| Residual Primary Amines in Epoxy-Amine Adducts | Not specified | Not specified | UV (after derivatization) | Quantification of unreacted primary amines. chromatographyonline.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. To analyze fatty acids and alkanolamines by GC, they are typically derivatized to increase their volatility and improve their chromatographic behavior. nih.govnih.gov For dodecanoic acid, esterification to its methyl ester (dodecanoic acid methyl ester) is a common practice. 2-(2-Aminoethoxy)ethanol can also be derivatized, for example, through silylation.
GC coupled with a Flame Ionization Detector (FID) is widely used for quantification, while GC coupled with Mass Spectrometry (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. nih.govrsc.org This is particularly useful for analyzing the reaction mixture of 2-(2-Aminoethoxy)ethanol and dodecanoic acid to identify the main product and any side products formed during the reaction.
Table 5: Illustrative GC Method Parameters for the Analysis of Fatty Acids and Amines Data is illustrative and based on findings from analogous systems.
| Analyte | Derivatization | Column | Detector | Key Application |
|---|---|---|---|---|
| Fatty Acids | Pentafluorobenzyl bromide | Capillary column | MS (Negative Chemical Ionization) | High sensitivity and comprehensive analysis of free and complex fatty acids. nih.govnih.gov |
| Fatty Amines (C12-C22) | Trifluoroacetylation | Ionic Liquid Capillary Column | Not specified | Separation of linear primary fatty amines in under 25 minutes. uta.edu |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for characterizing any polymeric species or larger aggregates that may form from the condensation of 2-(2-Aminoethoxy)ethanol and dodecanoic acid. google.com GPC provides information on the molecular weight distribution (MWD) and the average molecular weights (Mn, Mw, Mz) of the sample.
The choice of eluent and column packing material is crucial to prevent interactions between the analyte and the stationary phase, which could lead to inaccurate molecular weight determination. For amine-containing polymers, additives may be required in the mobile phase to minimize adsorption effects. lcms.cz
Table 6: General GPC System Parameters for Polymer Analysis Data is illustrative and based on findings from analogous systems.
| Analyte Type | Typical Eluent | Column Type | Detector | Information Obtained |
|---|---|---|---|---|
| Condensation Polymers | Tetrahydrofuran (THF) or Dimethylformamide (DMF) with additives (e.g., LiBr) | Polystyrene-divinylbenzene | Refractive Index (RI), UV, Light Scattering | Molecular Weight Distribution, Average Molecular Weights. lcms.cz |
| Amine-containing Polymers | Aqueous buffer with salt or organic eluent with amine additives | Modified silica (B1680970) or polymer-based | RI, UV | Molecular Weight Distribution, assessment of aggregation. google.com |
Future Research Directions and Emerging Paradigms for the Chemical Compound
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-(2-Aminoethoxy)ethanol (B1664899);dodecanoic acid is fundamentally an acid-base neutralization reaction. bohrium.com Traditional synthetic methods for the individual components often involve multiple steps and may utilize harsh reagents. For instance, the synthesis of 2-(2-Aminoethoxy)ethanol can be achieved through various routes, including the Gabriel synthesis, which involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate (B1215562) followed by hydrazinolysis. While effective, this method can generate significant byproducts. springerprofessional.de
Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. A key paradigm shift is the adoption of "green chemistry" principles, which prioritize the use of renewable feedstocks, solvent-free reaction conditions, and high atom economy. The direct neutralization of 2-(2-Aminoethoxy)ethanol with dodecanoic acid is inherently a high-yield, atom-economical reaction. bohrium.com
Emerging research in this area includes:
Biocatalysis: Utilizing enzymes to catalyze the formation of the amide bond, should an amidation reaction be desired instead of a simple acid-base salt formation. While the primary interaction is ionic, understanding potential side reactions is crucial. Research into the amidation of fatty acids with amino alcohols using zeolites and mesoporous materials as catalysts has shown promise, offering pathways to related amide compounds under controlled conditions. rsc.org
Solvent-Free Synthesis: The direct mixing of the neat reactants, often with gentle heating, can produce the PIL without the need for traditional, volatile organic solvents, reducing environmental impact and simplifying purification. bohrium.com
Renewable Sourcing: Dodecanoic acid, also known as lauric acid, is readily available from renewable sources like coconut oil and palm kernel oil. nih.gov Future research will likely focus on sourcing 2-(2-Aminoethoxy)ethanol from bio-based routes to further enhance the sustainability profile of the resulting PIL.
Rational Design of Intermolecular Interactions for Tailored Functionality
The properties and behavior of 2-(2-Aminoethoxy)ethanol;dodecanoic acid are dictated by the intricate network of intermolecular interactions, including ionic bonding, hydrogen bonding, and van der Waals forces. The ability to rationally design and control these interactions is a cornerstone of developing PILs with tailored functionalities.
The primary interaction is the ionic bond between the protonated amino group of 2-(2-aminoethoxy)ethanol (forming the 2-(2-hydroxyethoxy)ethylammonium cation) and the carboxylate group of dodecanoic acid (forming the dodecanoate (B1226587) anion). In addition to this strong electrostatic attraction, the hydroxyl group of the cation and the potential for hydrogen bonding with the anion and other surrounding molecules play a critical role in determining the compound's physical and chemical properties, such as its melting point, viscosity, and solvent capabilities. rsc.org
Future research in this domain will likely focus on:
Tuning Hydrophobicity and Hydrophilicity: By modifying the alkyl chain length of the fatty acid or the ether linkages in the amino alcohol, the amphiphilic nature of the resulting PIL can be precisely controlled. This is crucial for applications such as emulsification, dispersion, and as media for biphasic catalysis.
Controlling Self-Assembly: The interplay between the ionic head groups and the long alkyl tail of the dodecanoate anion can lead to the formation of micelles, vesicles, or liquid crystalline phases in solution. nih.gov Understanding and controlling this self-assembly is key to developing applications in drug delivery, templating for nanomaterials synthesis, and creating responsive materials. Research on the self-assembly of fatty acids with amino acids has shown that these interactions can lead to stable membrane-like structures. nasa.gov
Modulating Proton Transfer: The degree of proton transfer from the acid to the base can influence the ionicity of the PIL. In some cases, an equilibrium may exist between the neutral and ionic species. Fine-tuning this equilibrium through structural modifications or external stimuli could lead to switchable solvents and catalysts.
Advanced Integrated Computational-Experimental Approaches for Predictive Chemistry
The vast number of possible acid-base combinations for creating PILs makes a purely experimental approach to discovering new materials with desired properties time-consuming and costly. Advanced integrated computational-experimental approaches are emerging as a powerful paradigm for accelerating the design and discovery of new functional materials.
Computational chemistry, including density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the structure, energetics, and dynamics of 2-(2-Aminoethoxy)ethanol;dodecanoic acid at the molecular level. These methods can be used to predict:
Fundamental Properties: Melting point, viscosity, density, and conductivity can be estimated through computational models. springerprofessional.deresearchgate.net
Intermolecular Interaction Strengths: The nature and strength of hydrogen bonds and ionic interactions can be quantified, providing a basis for understanding the material's macroscopic behavior. acs.org
Solvation Properties: The ability of the PIL to dissolve various solutes can be simulated, guiding its application as a solvent in different chemical processes.
Machine learning (ML) is also becoming an indispensable tool. By training ML models on existing experimental data for a wide range of PILs, it is possible to develop predictive models that can rapidly screen new candidate PILs for desired properties. bohrium.commorressier.comrsc.org This data-driven approach, combined with high-throughput synthesis and characterization, creates a closed-loop discovery process where computational predictions guide experimental efforts, and experimental results, in turn, refine the computational models.
Exploration of Dynamic Supramolecular Assembly and Responsive Materials
The self-assembly of amphiphilic molecules like 2-(2-Aminoethoxy)ethanol;dodecanoate into ordered structures is a key area for future research. These supramolecular assemblies are not static but can be dynamic, responding to changes in their environment such as temperature, pH, or the presence of specific analytes. This responsiveness is the basis for creating "smart" materials.
Future research directions in this area include:
Stimuli-Responsive Gels: The formation of reversible gels based on the supramolecular assembly of the PIL could be triggered by external stimuli. These gels could find applications in areas such as controlled release, tissue engineering, and as smart fluids.
Liquid Crystals: The ordered arrangement of the long-chain dodecanoate anions can lead to the formation of liquid crystalline phases. morressier.com The optical and electronic properties of these phases could be harnessed for applications in displays and sensors.
Dynamic Combinatorial Libraries: The reversible nature of the acid-base reaction allows for the creation of dynamic combinatorial libraries where different amino alcohols and fatty acids are mixed. The system can then self-select the most stable or functional combinations in the presence of a target molecule, offering a powerful tool for discovering new receptors and catalysts.
Fundamental Understanding of Complex Reaction Networks and Selectivity
Protic ionic liquids can act as both solvents and catalysts in chemical reactions. rsc.org The presence of both acidic and basic moieties, as well as the unique solvation environment, can lead to complex reaction networks and influence the selectivity of chemical transformations.
For 2-(2-Aminoethoxy)ethanol;dodecanoic acid, the protonated amine can act as a Brønsted acid catalyst, while the carboxylate anion can act as a Brønsted base. This dual functionality can be exploited in a variety of reactions. rsc.org
Future research will aim to:
Elucidate Reaction Mechanisms: A detailed understanding of how the PIL interacts with reactants, intermediates, and transition states is crucial for optimizing reaction conditions and improving catalyst design. nih.gov
Control Selectivity: By tuning the structure of the cation and anion, it is possible to influence the chemo-, regio-, and stereoselectivity of reactions. For example, the chiral centers in amino acid-derived PILs can be used to induce asymmetry in chemical transformations.
Develop Bifunctional Catalysts: The design of PILs where the acidic and basic sites are strategically positioned to work in concert can lead to highly efficient and selective catalytic systems for multi-step reactions.
Investigate Biocatalysis in PILs: The biocompatibility of some PILs makes them promising media for enzymatic reactions. Understanding how the structure of 2-(2-Aminoethoxy)ethanol;dodecanoic acid affects enzyme stability and activity is a key area of future exploration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Aminoethoxy)ethanol, and what purity considerations are critical for research applications?
- Methodological Answer :
- Synthesis : 2-(2-Aminoethoxy)ethanol (DGA) is synthesized via nucleophilic substitution between 2-aminoethanol and ethylene oxide under controlled alkaline conditions. Key intermediates include ethylene glycol derivatives .
- Purity : Critical impurities include residual amines, ethylene glycol byproducts, and moisture. Purification involves vacuum distillation (80–100°C, 1–5 mmHg) and storage under inert gas (argon/nitrogen) to prevent oxidation and hygroscopic degradation .
Q. How should researchers handle solubility discrepancies between literature sources for 2-(2-Aminoethoxy)ethanol?
- Methodological Answer :
- Contradiction Resolution : Some sources report full miscibility in water , while others note sparing solubility . This discrepancy may arise from batch-specific impurities or pH variations. Validate solubility via Karl Fischer titration (for moisture content) and HPLC-UV to assess purity. Pre-saturate solvents with inert gas to minimize hydrolysis .
Q. What are the primary research applications of dodecanoic acid derivatives in experimental systems?
- Methodological Answer :
- Applications : Dodecanoic acid (lauric acid) is used in lipid bilayer studies, surfactant synthesis, and as a co-solvent for hydrophobic compounds. Its derivatives (e.g., methyl esters) serve as substrates for enzymatic assays (lipases) and in nanoparticle stabilization .
Advanced Research Questions
Q. What experimental design considerations are critical for stabilizing 2-(2-Aminoethoxy)ethanol in acidic environments?
- Methodological Answer :
- Reactivity Mitigation : The compound reacts violently with strong acids (e.g., HCl, H₂SO₄) to form salts and exothermic byproducts. Stabilization strategies include:
- Buffering with weak bases (e.g., sodium bicarbonate) to maintain pH > 8.
- Using aprotic solvents (e.g., DMF, DMSO) to minimize protonation of the amino group .
Q. How can researchers optimize conjugation efficiency between 2-(2-Aminoethoxy)ethanol and carboxylic acids (e.g., dodecanoic acid) in aqueous media?
- Methodological Answer :
- Conjugation Protocol :
Activation : Use carbodiimide crosslinkers (e.g., EDC) with NHS esters to activate dodecanoic acid’s carboxyl group.
pH Control : Maintain pH 7–8 (PBS buffer) to ensure nucleophilic attack by the amine group.
Quenching : Add excess glycine or ethanolamine to terminate unreacted intermediates.
Q. What analytical techniques resolve structural ambiguities in 2-(2-Aminoethoxy)ethanol-modified polymers?
- Methodological Answer :
- Characterization Workflow :
- NMR : ¹H NMR (δ 3.5–3.7 ppm for ether linkages; δ 2.7 ppm for amine protons).
- Chromatography : SEC-MALS for molecular weight distribution and polydispersity.
- Mass Spectrometry : ESI-MS to confirm end-group functionalization .
Q. How do conflicting toxicity profiles for 2-(2-Aminoethoxy)ethanol impact experimental safety protocols?
- Methodological Answer :
- Risk Mitigation : While some studies classify it as low-toxicity , others highlight corrosivity (UN 3055) . Implement:
- PPE : Nitrile gloves, goggles, and fume hoods for handling.
- Neutralization : Immediate use of citric acid (5% w/v) for spills to neutralize alkaline residues .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
